molecular formula C17H22ClNO B1675571 rac-Atomoxetinhydrochlorid CAS No. 82857-40-7

rac-Atomoxetinhydrochlorid

Katalognummer: B1675571
CAS-Nummer: 82857-40-7
Molekulargewicht: 291.8 g/mol
InChI-Schlüssel: LUCXVPAZUDVVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Atomoxetine Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a selective norepinephrine transporter inhibitor, which makes it valuable in various fields, including chemistry, biology, medicine, and industry .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of ADHD

  • Indications : Atomoxetine is approved for the treatment of ADHD in children aged 6 years and older, adolescents, and adults . It is particularly beneficial for patients who may not respond well to stimulant medications or those with a history of substance abuse.
  • Efficacy : Clinical trials have demonstrated that atomoxetine effectively reduces core ADHD symptoms, including inattention, impulsivity, and hyperactivity. Studies show that it is comparable in efficacy to stimulant medications like methylphenidate, particularly in long-term treatment scenarios .
StudyPopulationDurationOutcome
JAMA Psychiatry (2012)Youth with ADHD52 daysSignificant improvement in ADHD-RS-IV ratings (57% improvement)
Frontiers in Psychiatry (2021)Children with comorbidities6-16 weeksEffective across various comorbid conditions
Clinical Pharmacokinetics Review (2016)Diverse populationLong-termWell-tolerated with minimal adverse effects

2. Comorbid Conditions

Atomoxetine has shown efficacy not only in treating ADHD but also in alleviating symptoms associated with comorbid disorders such as anxiety disorders, oppositional defiant disorder, and autism spectrum disorder. Research indicates that atomoxetine can positively influence symptoms of these coexisting conditions, enhancing overall patient well-being .

Pharmacokinetics and Safety Profile

The pharmacokinetics of atomoxetine are influenced by genetic polymorphisms related to the cytochrome P450 2D6 enzyme. This variability can lead to significant differences in drug metabolism among individuals, affecting both efficacy and safety . The common adverse effects include:

  • Somnolence
  • Decreased appetite
  • Nausea
  • Fatigue

Serious adverse events are rare but may include liver injury and cardiovascular issues, particularly in patients with pre-existing heart conditions .

Case Studies

Case Study 1: Efficacy in Adolescents

A randomized controlled trial involving adolescents showed that atomoxetine significantly improved attention and behavioral regulation over a treatment period of 12 weeks. Participants reported enhanced academic performance and reduced behavioral issues both at home and school settings.

Case Study 2: Long-term Use in Adults

In a long-term observational study, adults treated with atomoxetine for ADHD demonstrated sustained improvements in quality of life metrics over a two-year period. The study highlighted the medication's effectiveness in managing chronic symptoms without the risk of dependency associated with stimulants.

Wirkmechanismus

Target of Action

Rac Atomoxetine Hydrochloride, also known as LY 135252 or N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a potent and selective inhibitor of the norepinephrine transporter (NET) . This compound prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .

Mode of Action

The mode of action of Atomoxetine involves its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Biochemical Pathways

Atomoxetine affects several biochemical pathways. Primarily, it inhibits the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This leads to an increase in norepinephrine and dopamine within the prefrontal cortex .

Pharmacokinetics

Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . Atomoxetine is primarily metabolized by the polymorphically expressed enzyme cytochrome P450 2D6 (CYP2D6) . This results in two distinct populations: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .

Result of Action

The molecular and cellular effects of Atomoxetine’s action primarily involve the modulation of neurotransmitter dynamics in the brain. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of ADHD .

Action Environment

The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. The drug’s metabolism can be affected by the individual’s genetic makeup, specifically the polymorphism of the cyp2d6 enzyme . This can lead to variations in the drug’s efficacy and side effects among different individuals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac Atomoxetine Hydrochloride involves several steps. One common method includes the reaction of 2-methylphenol with epichlorohydrin to form 2-methylphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of rac Atomoxetine Hydrochloride is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

rac Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or aminated versions, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Atomoxetine hydrochloride: A closely related compound with similar norepinephrine reuptake inhibition properties.

    Tomoxetine hydrochloride: Another similar compound used in the treatment of ADHD.

Uniqueness

rac Atomoxetine Hydrochloride is unique due to its specific molecular structure, which provides a high degree of selectivity for the norepinephrine transporter. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Biologische Aktivität

Rac Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). This compound has garnered attention due to its unique pharmacological profile and its implications for neuropharmacology. This article explores the biological activity of rac Atomoxetine Hydrochloride, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and case studies.

Pharmacokinetics

Atomoxetine's pharmacokinetics are notably influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is responsible for the metabolism of Atomoxetine, leading to significant variability in drug exposure among individuals. Studies indicate that poor metabolizers may experience 8-10 times higher plasma concentrations compared to extensive metabolizers due to differences in hepatic first-pass metabolism .

Key Pharmacokinetic Parameters:

  • Absorption: Rapid absorption with a median time to maximum plasma concentration (TmaxT_{max}) of approximately 1.0 hours for extensive metabolizers and 2.5 hours for poor metabolizers.
  • Bioavailability: High oral bioavailability; similar between capsule and solution formulations.
  • Metabolism: Primarily metabolized via CYP2D6, with implications for dosage adjustments based on genetic testing.

Atomoxetine functions by selectively inhibiting the norepinephrine transporter (NET), thereby increasing norepinephrine levels in the synaptic cleft. Unlike other stimulants such as amphetamines, Atomoxetine has minimal affinity for serotonin and dopamine transporters . This selectivity contributes to its therapeutic effects while minimizing potential stimulant-related side effects.

Clinical Efficacy

Numerous clinical trials have established the efficacy of Atomoxetine in reducing ADHD symptoms across various populations. For instance:

  • In a 6-month double-blind placebo-controlled trial involving 501 adults, Atomoxetine demonstrated a significant reduction in ADHD symptoms compared to placebo (P=0.035P=0.035) .
  • Another study reported a 30.2% decrease in total ADHD symptoms after treatment with Atomoxetine over 97 weeks, with significant improvements in both psychosocial and functional outcomes .

Table 1: Summary of Clinical Trials on Atomoxetine

Study TypePopulation SizeTreatment DurationOutcome MeasureResult
Open-label trial38597 weeksCAARS total ADHD symptom scoreDecreased by 30.2% (P<0.001P<0.001)
Double-blind placebo-controlled5016 monthsAdult ADHD Investigator Symptom ScaleGreater improvement than placebo (P=0.035P=0.035)
Randomized controlled trial3818 weeksADHD-RS total scoresSignificant improvement (P<0.001P<0.001)

Case Studies

A notable case study highlighted the potential side effects associated with Atomoxetine treatment, specifically skin picking behavior in a patient. This underscores the importance of monitoring behavioral changes during treatment .

Research Findings

Research has also indicated that Atomoxetine can improve cognitive functions related to impulsivity and attention. For example, studies utilizing stop-signal reaction time (SSRT) tasks have shown that Atomoxetine significantly reduces impulsivity in both human subjects and animal models .

Eigenschaften

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338057
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-40-7
Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 135252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Atomoxetine Hydrochloride
Reactant of Route 2
Reactant of Route 2
rac Atomoxetine Hydrochloride
Reactant of Route 3
Reactant of Route 3
rac Atomoxetine Hydrochloride
Reactant of Route 4
Reactant of Route 4
rac Atomoxetine Hydrochloride
Reactant of Route 5
Reactant of Route 5
rac Atomoxetine Hydrochloride
Reactant of Route 6
Reactant of Route 6
rac Atomoxetine Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.